molecular formula C13H11Br2NO2S B8339746 N-[(4-Bromophenyl)methyl]-2-bromobenzenesulfonamide

N-[(4-Bromophenyl)methyl]-2-bromobenzenesulfonamide

Cat. No.: B8339746
M. Wt: 405.11 g/mol
InChI Key: TZKPLQNEKROUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Bromophenyl)methyl]-2-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C13H11Br2NO2S and its molecular weight is 405.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11Br2NO2S

Molecular Weight

405.11 g/mol

IUPAC Name

2-bromo-N-[(4-bromophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H11Br2NO2S/c14-11-7-5-10(6-8-11)9-16-19(17,18)13-4-2-1-3-12(13)15/h1-8,16H,9H2

InChI Key

TZKPLQNEKROUEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromobenzenesulfonyl chloride [(X), 5.9 g, 23.5 mmol] was added dropwise to a stirred 0° C. suspension of 2-bromobenzylamine hydrochloride [(II), R=(4-bromophenyl)methyl, 4.79 g, 19.6 mmol], pyridine (7.9 mL, 97.9 mmol) and 4-dimethylaminopyridine (0.23 g, 1.96 mmol) in dichloromethane (10 mL). The reaction mixture was then stirred at room temperature for 1 hour, then triethylamine (2.73 mL, 19.6 mmol) was then added at 0° C. After stirring overnight at room temperature, the reaction was diluted with dichloromethane (100 mL) then washed with water (50 mL), 0.5N HCl (2×50 mL), water (50 mL), saturated aq. NaHCO3 (2×50 mL) and water (50 mL). The dichloromethane solution was dried (brine, MgSO4) and silica gel (80 mL) was added. The solution was concentrated and the adsorbate was flash chromatographed (4:1 petroleum ether:ethyl acetate) to provide the title compound as a white solid (5.92 g, 75%): mp 108°-110° C.; NMR (CDCl3, 300 MHz): d 8.08 (m, 1H, ArH), 7.70 (m, 1H, ArH), 7.55-7.30 (m, 4H, ArH), 7.08 (d, 2H, ArH), 5.42 (t, 1H, NH), 4.07 (d, 2H, CH2); Anal. (C13H11Br2NO2S) C, H, N.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
4.79 g
Type
reactant
Reaction Step Two
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.73 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
75%

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